4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
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Overview
Description
4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group and a dioxolobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide typically involves multi-step organic reactionsThe dioxolobenzothiazole moiety is then introduced via a cyclization reaction involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to induce apoptosis in certain cancer cell lines by causing cell cycle arrest and promoting programmed cell death .
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share structural similarities and have been studied for their antitumor activities.
Indole derivatives: These compounds also feature heterocyclic systems and have been explored for their biological activities.
Uniqueness
4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-19(2,3)12-6-4-11(5-7-12)17(22)21-18-20-13-8-14-15(24-10-23-14)9-16(13)25-18/h4-9H,10H2,1-3H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELCZAVEUONBDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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